(7Z)-7-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
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Overview
Description
1-METHYL-3-[(7Z)-6-OXO-3-PHENYL-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex heterocyclic compound It features a unique structure that combines multiple rings, including thiazole, triazine, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-3-[(7Z)-6-OXO-3-PHENYL-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step reactions. One common approach is the cyclocondensation of appropriate precursors under controlled conditions. For example, the reaction of a thiazole derivative with a triazine precursor in the presence of a base such as triethylamine can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate modifications for large-scale production could be a potential approach.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-3-[(7Z)-6-OXO-3-PHENYL-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.
Scientific Research Applications
1-METHYL-3-[(7Z)-6-OXO-3-PHENYL-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: It is explored for use in the development of new materials, including electroluminescent materials for OLED devices.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Mechanism of Action
The mechanism of action of 1-METHYL-3-[(7Z)-6-OXO-3-PHENYL-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- (3Z)-1-METHYL-3-(6-OXO-2-PHENYL[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-5(6H)-YLIDENE)-1,3-DIHYDRO-2H-INDOL-2-ONE
- (7Z)-3-(4-FLUOROPHENYL)-7-(1-METHYL-2-OXOINDOL-3-YLIDENE)-2,4-DIHYDRO-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
Uniqueness
1-METHYL-3-[(7Z)-6-OXO-3-PHENYL-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific combination of thiazole, triazine, and indole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H16N4O2S |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(7Z)-7-(1-methyl-2-oxoindol-3-ylidene)-3-phenyl-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C20H16N4O2S/c1-22-15-10-6-5-9-14(15)16(18(22)25)17-19(26)24-12-23(11-21-20(24)27-17)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3/b17-16- |
InChI Key |
LBBYNKSSKYYMAQ-MSUUIHNZSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C/3\C(=O)N4CN(CN=C4S3)C5=CC=CC=C5)/C1=O |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C(=O)N4CN(CN=C4S3)C5=CC=CC=C5)C1=O |
Origin of Product |
United States |
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